Cas no 104714-52-5 (Propanamide, 2-amino-3-hydroxy-, (R)-)

Propanamide, 2-amino-3-hydroxy-, (R)- structure
104714-52-5 structure
Product Name:Propanamide, 2-amino-3-hydroxy-, (R)-
CAS No:104714-52-5
MF:C3H8N2O2
MW:104.107820510864
CID:1145164
PubChem ID:447822
Update Time:2025-04-20

Propanamide, 2-amino-3-hydroxy-, (R)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-3-hydroxy-, (R)-
    • (R)-2-Amino-3-hydroxypropanamide
    • 104714-52-5
    • d-serine amide
    • Propanamide, 2-amino-3-hydroxy-, (2R)-
    • D75099
    • L3Z62CU023
    • D-Serinamide
    • EN300-2983440
    • MGOGKPMIZGEGOZ-UWTATZPHSA-N
    • CS-0091331
    • SCHEMBL8333262
    • Serinamide, D-
    • (2R)-2-amino-3-hydroxypropanamide
    • UNII-L3Z62CU023
    • Inchi: 1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m1/s1
    • InChI Key: MGOGKPMIZGEGOZ-UWTATZPHSA-N
    • SMILES: OC[C@H](C(N)=O)N

Computed Properties

  • Exact Mass: 104.05864
  • Monoisotopic Mass: 104.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • PSA: 89.34

Propanamide, 2-amino-3-hydroxy-, (R)- Pricemore >>

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